molecular formula C20H24ClN3O3 B3032560 Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- CAS No. 23205-23-4

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-

Cat. No.: B3032560
CAS No.: 23205-23-4
M. Wt: 389.9 g/mol
InChI Key: BYILAFYHQWADTR-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, benzyloxy, chloro, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the benzyloxy and chloro substituents. The final step involves the attachment of the morpholinoethyl group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-
  • Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-piperidinoethyl)-
  • Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-pyrrolidinoethyl)-

Uniqueness

Compared to similar compounds, Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its morpholinoethyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-5-chloro-N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c21-17-12-16(20(25)23-6-7-24-8-10-26-11-9-24)19(13-18(17)22)27-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14,22H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYILAFYHQWADTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177787
Record name Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23205-23-4
Record name Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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